molecular formula C9H12O3 B080142 2-(2-Hydroxypropyl)benzene-1,4-diol CAS No. 14293-26-6

2-(2-Hydroxypropyl)benzene-1,4-diol

Cat. No.: B080142
CAS No.: 14293-26-6
M. Wt: 168.19 g/mol
InChI Key: OJBAHOBUFNORDT-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)benzene-1,4-diol is a hydroquinone derivative with a hydroxypropyl substituent at the benzene ring’s 2-position. Its structure consists of a central benzene-1,4-diol (hydroquinone) core modified by a 2-hydroxypropyl group (–CH₂CH(OH)CH₃) (Figure 1). This substitution introduces both hydrophilic (hydroxyl) and moderately lipophilic (alkyl chain) properties, distinguishing it from simpler hydroquinone derivatives.

Properties

CAS No.

14293-26-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-hydroxypropyl)benzene-1,4-diol

InChI

InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3

InChI Key

OJBAHOBUFNORDT-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=CC(=C1)O)O)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)O)O)O

Synonyms

(-)-2,5-Dihydroxy-α-methylphenethyl alcohol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Hydroxypropyl)benzene-1,4-diol with structurally or functionally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source/Application
This compound 2-(2-hydroxypropyl) C₉H₁₂O₃ 168.19 Hydrophilic-lipophilic balance; potential antioxidant or polymer modifier (inferred) Limited direct data; analogs used in drug synthesis and materials science
2-(12-Mercaptododecyl)benzene-1,4-diol 2-(12-mercaptododecyl) C₁₈H₃₀O₂S 334.50 Thiol-mediated AuNP stabilization; electrochemical conversion to quinones Gold nanoparticle functionalization
(R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol 2-(isoprenoid chain with hydroxyl) C₁₆H₂₂O₃ 262.35 Anti-inflammatory (inhibits IL-18, iNOS, TNF-α); plant-derived Natural product from Radula acuminata; pharmacological research
2-(1S,3R-Dihydroxybutyl)benzene-1,4-diol 2-(1S,3R-dihydroxybutyl) C₁₀H₁₄O₄ 198.22 Weak antimicrobial activity (MIC: 400 μg/mL vs. S. aureus); fungal origin Isolated from Paraconiothyrium sp. YLHJ01; antimicrobial screening
Benzene-1,4-diol (Hydroquinone) Unsubstituted C₆H₆O₂ 110.11 Antioxidant; skin-whitening agent; industrial precursor Commercial synthesis (cumene process); cosmetics, herbicides

Key Comparative Insights

Substituent Effects on Reactivity and Applications: The 2-hydroxypropyl group in the target compound likely enhances solubility in polar solvents compared to unsubstituted hydroquinone, while retaining redox activity due to the diol core. In contrast, 2-(12-mercaptododecyl)benzene-1,4-diol leverages a thiol-terminated alkyl chain for covalent gold nanoparticle binding, a property absent in hydroxypropyl derivatives . Isoprenoid-substituted analogs (e.g., compound from Radula acuminata) exhibit significant anti-inflammatory activity, suggesting that bulky, branched substituents may enhance bioactivity by improving membrane interaction or target binding .

S. aureus), possibly due to fewer hydroxyl groups or shorter chain length . Hydroquinone itself is a potent antioxidant but causes skin irritation, whereas hydroxypropyl substitution might mitigate toxicity while retaining utility in polymer or drug delivery systems .

Structural Diversity and Sources: Natural products (e.g., plant and fungal isolates) often feature complex substituents like isoprenoid chains or dihydroxyalkyl groups, while synthetic derivatives (e.g., thiol- or hydroxypropyl-substituted) prioritize functional group compatibility for materials science .

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